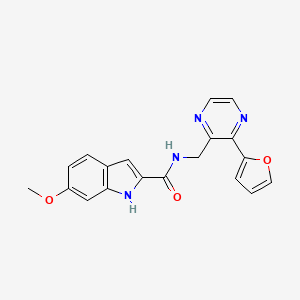

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-25-13-5-4-12-9-15(23-14(12)10-13)19(24)22-11-16-18(21-7-6-20-16)17-3-2-8-26-17/h2-10,23H,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRLRFKRQQOUPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazine intermediates, followed by their coupling with an indole derivative. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the formation of the carboxamide group under mild conditions to avoid decomposition of the sensitive intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrazine ring can be reduced to form dihydropyrazines using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.

Major Products

The major products formed from these reactions include furanones, dihydropyrazines, and substituted indoles, which can further undergo additional functionalization to yield a variety of derivatives .

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, thereby modulating their activity. The furan and pyrazine rings can participate in π-π stacking interactions, while the indole moiety can form hydrogen bonds with amino acid residues in proteins . These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.

6-(pyrazin-2-yl)-[1,3,4]oxadiazolo[3,2-d]tetrazole: Evaluated for its antimycobacterial activity.

Uniqueness

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide stands out due to its unique combination of furan, pyrazine, and indole moieties, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with tailored biological activities .

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a novel compound with significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₄H₁₃N₅O₂

- Molecular Weight : 315.35 g/mol

- CAS Number : 2034570-17-5

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The compound has been shown to exhibit:

- Antitumor Activity : The compound demonstrates significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549. Studies indicate that it induces apoptosis and inhibits cell proliferation at micromolar concentrations.

- Antimicrobial Properties : Preliminary evaluations suggest that this compound possesses antimicrobial activity against a range of pathogens, including Staphylococcus aureus.

Antitumor Activity

Recent studies have highlighted the efficacy of this compound in inhibiting tumor growth. For instance:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.01 | Apoptosis induction |

| A549 | 0.03 | Cell cycle arrest |

| NCI-H460 | 0.04 | Inhibition of Aurora-A kinase |

These results indicate that this compound may serve as a potent anticancer agent by targeting critical pathways involved in cell survival and proliferation.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of this compound against several bacterial strains:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

The compound exhibited significant bactericidal activity, suggesting its potential as an antimicrobial agent.

Case Studies

- Study on Antitumor Effects : A recent study conducted by Xia et al. (2022) demonstrated that derivatives similar to this compound showed promising results in inducing apoptosis in cancer cells, with IC₅₀ values significantly lower than those of standard chemotherapeutics .

- Antimicrobial Evaluation : A comparative study on pyrazole derivatives indicated that compounds structurally related to this compound displayed remarkable antimicrobial activities with low MIC values against clinically relevant pathogens .

Q & A

Q. How can in silico toxicity prediction guide later-stage development?

- Methodological Answer : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate hepatotoxicity (CYP inhibition), cardiotoxicity (hERG binding), and mutagenicity (Ames test alerts). Cross-validate with in vitro assays (e.g., Ames II, mitochondrial toxicity in HepG2) to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.